molecular formula C19H22N2O5 B1651902 6-[[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 1356560-00-3

6-[[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B1651902
CAS No.: 1356560-00-3
M. Wt: 358.4
InChI Key: FZQLMLSZQZVWKG-UHFFFAOYSA-N
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Description

6-[[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a methoxy group, and a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the subsequent attachment of the methoxy and carbamoyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-[[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

6-[[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and cyclohexene carboxylic acids, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Cyclohexene-1-carboxylic acid derivatives

Uniqueness

What sets 6-[[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of the methoxy group and the carbamoyl moiety, along with the pyrrolidine ring, provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and beyond.

Properties

CAS No.

1356560-00-3

Molecular Formula

C19H22N2O5

Molecular Weight

358.4

IUPAC Name

6-[[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H22N2O5/c1-26-16-11-12(8-9-15(16)21-10-4-7-17(21)22)20-18(23)13-5-2-3-6-14(13)19(24)25/h2-3,8-9,11,13-14H,4-7,10H2,1H3,(H,20,23)(H,24,25)

InChI Key

FZQLMLSZQZVWKG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2CC=CCC2C(=O)O)N3CCCC3=O

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CC=CCC2C(=O)O)N3CCCC3=O

Origin of Product

United States

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